CMC Comparison: Decyl Thiomaltoside Versus Decyl Maltoside (DM) and Dodecyl Thiomaltoside (DDTM)
Decyl β-D-thiomaltopyranoside exhibits a CMC of ~0.9 mM (0.045% w/v) in water at 20-25°C . This value is approximately 10-fold higher than that of its oxygen-linked analog n-decyl-β-D-maltopyranoside (DM, CMC ~0.087% w/v, equivalent to ~1.8 mM) when compared on a weight-percent basis [1]. The sulfur substitution increases the CMC on a molar basis relative to the oxygen analog, reflecting altered headgroup hydration and reduced hydrophobicity of the thioglycosidic linkage. Compared with the longer-chain dodecyl thiomaltoside (DDTM, CMC ~0.0026% w/v or ~0.05 mM), DTM has a CMC approximately 18-fold higher, providing intermediate micelle stability that facilitates detergent removal by dialysis while maintaining adequate solubilization capacity [1][2].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | ~0.9 mM (0.045% w/v) |
| Comparator Or Baseline | DM: ~1.8 mM (0.087% w/v); DDTM: ~0.05 mM (0.0026% w/v); UDM: 0.029% w/v |
| Quantified Difference | DTM CMC is 1.9× lower (molar basis) than DM; 18× higher than DDTM; 1.6× higher (wt%) than UDM |
| Conditions | H2O, 20-25°C; manufacturer-reported values |
Why This Matters
Intermediate CMC of DTM balances solubilization efficacy with dialysis removal, a critical procurement consideration for workflows requiring subsequent detergent exchange.
- [1] Laganowsky, A., Reading, E., Hopper, J. T., & Robinson, C. V. (2014). Mass spectrometry of intact membrane protein complexes. Nature Protocols, 9(8), 1878-1893. (Table 1: Non-ionic detergents compatible with mass spectrometry of intact membrane protein complexes). View Source
- [2] Izawa, S., Sakai-Tomita, Y., Kinomura, K., Kitazawa, S., Tsuda, M., & Tsuchiya, T. (1993). Introduction of a series of alkyl thiomaltosides, useful new non-ionic detergents, to membrane biochemistry. The Journal of Biochemistry, 113(5), 573-576. View Source
